![molecular formula C13H6F7NO B3161080 2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine CAS No. 867288-02-6](/img/structure/B3161080.png)

2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

Descripción general

Descripción

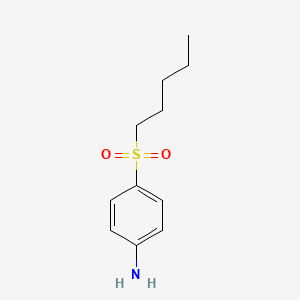

2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C13H6F7NO and its molecular weight is 325.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 325.03376095 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is Dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme that plays a crucial role in the de novo biosynthesis of pyrimidines .

Mode of Action

The compound inhibits the action of DHODH . By binding to DHODH, it prevents the enzyme from catalyzing the rate-limiting step in the de novo pyrimidine biosynthesis . This inhibition disrupts the production of pyrimidines, essential components of DNA and RNA.

Biochemical Pathways

The inhibition of DHODH affects the pyrimidine biosynthesis pathway . Pyrimidines are vital for DNA replication, RNA transcription, and cell division. Therefore, the inhibition of DHODH can lead to a decrease in cell proliferation and an increase in cell death, particularly in rapidly dividing cells.

Result of Action

The inhibition of DHODH by 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine leads to a decrease in pyrimidine biosynthesis . This can result in beneficial immunosuppressant and antiproliferative effects in diseases such as rheumatoid arthritis .

Análisis Bioquímico

Biochemical Properties

2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions involves dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme crucial for the de novo pyrimidine biosynthesis pathway . The compound acts as an inhibitor of this enzyme, leading to a reduction in pyrimidine synthesis. This inhibition can have downstream effects on DNA and RNA synthesis, impacting cell proliferation and function.

Cellular Effects

The effects of 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine on various cell types and cellular processes are profound. The compound influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting dihydroorotate dehydrogenase, the compound disrupts the pyrimidine biosynthesis pathway, leading to reduced nucleotide availability. This can result in decreased cell proliferation, particularly in rapidly dividing cells such as cancer cells . Additionally, the compound’s impact on gene expression can alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity . This binding prevents the enzyme from catalyzing the oxidation of dihydroorotate to orotate, a critical step in pyrimidine biosynthesis. The inhibition of this enzyme leads to a cascade of effects, including reduced nucleotide synthesis, altered gene expression, and impaired cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of dihydroorotate dehydrogenase, resulting in prolonged effects on cellular function and metabolism.

Dosage Effects in Animal Models

The effects of 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits dihydroorotate dehydrogenase without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s impact on cellular metabolism and the accumulation of toxic metabolites.

Metabolic Pathways

2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is involved in metabolic pathways related to pyrimidine biosynthesis. The compound interacts with dihydroorotate dehydrogenase, inhibiting its activity and reducing the production of orotate . This inhibition affects the overall metabolic flux of the pyrimidine biosynthesis pathway, leading to decreased levels of pyrimidine nucleotides. The compound may also interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic processes.

Transport and Distribution

Within cells and tissues, 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound may localize to specific compartments, such as the mitochondria, where it exerts its inhibitory effects on dihydroorotate dehydrogenase. The compound’s distribution within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2,3,5,6-Tetrafluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine plays a crucial role in its activity and function. The compound is primarily localized to the mitochondria, where dihydroorotate dehydrogenase is located . This localization allows the compound to effectively inhibit the enzyme and disrupt pyrimidine biosynthesis. Additionally, the compound may undergo post-translational modifications or interact with targeting signals that direct it to specific subcellular compartments, further influencing its activity.

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoro-4-[3-(trifluoromethoxy)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F7NO/c14-8-7(9(15)11(17)12(21)10(8)16)5-2-1-3-6(4-5)22-13(18,19)20/h1-4H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLXDLSDNPKUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=C(C(=C2F)F)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901173061 | |

| Record name | 2,3,5,6-Tetrafluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867288-02-6 | |

| Record name | 2,3,5,6-Tetrafluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867288-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B3161050.png)

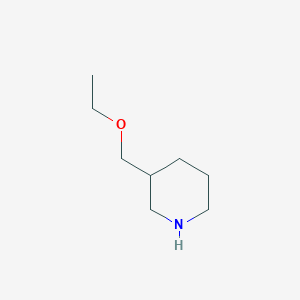

![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)